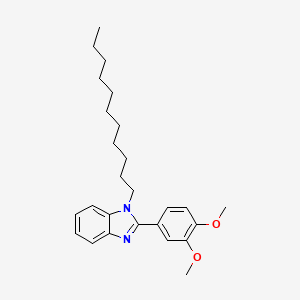

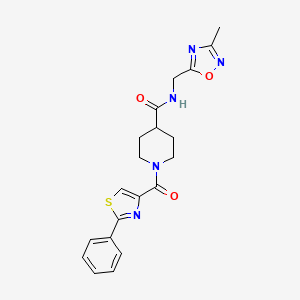

![molecular formula C11H14ClN3O B2586135 N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine hydrochloride CAS No. 1185401-36-8](/img/structure/B2586135.png)

N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine hydrochloride” is a complex organic compound. It has been studied in the context of photophysical properties of iridium complexes . The compound is part of a broader class of 1,3,4-oxadiazole derivatives, which are known for their wide range of chemical and biological properties .

Synthesis Analysis

The synthesis of similar 1,3,4-oxadiazole derivatives involves reactions with aryl/heteroaryl/aliphatic carboxylic acid derivatives via acid-catalyzed dehydrative cyclization . Another method involves base-catalyzed condensation of hydrazide derivatives with carbon disulfide . A one-pot reaction involving (N-isocyanimine)triphenylphosphorane, tertiary amines, and carboxylic acids has also been reported to yield 1,3,4-oxadiazoles .

Molecular Structure Analysis

The molecular structure of “N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine hydrochloride” and similar compounds has been investigated using techniques such as X-ray diffraction (XRD) and density functional theory (DFT) calculations . These studies help in understanding the electronic structures, absorption and emission spectra, and charge transportation properties of these compounds .

Chemical Reactions Analysis

The chemical reactions involving “N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine hydrochloride” and similar compounds have been studied. For instance, the reaction of (N-isocyanimine)triphenylphosphorane, tertiary amines, and carboxylic acids resulted in the formation of 1,3,4-oxadiazoles .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar 1,3,4-oxadiazole derivatives have been analyzed using techniques such as FT-IR, NMR, and LC–MS . For instance, a similar compound was found to have a melting point of 133–135 °C .

科学的研究の応用

Molecular Structure and Synthesis

The compound N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine hydrochloride is related to 1,3,4-oxadiazole derivatives, which have been extensively studied due to their interesting chemical properties and biological activities. A study explored the reactions of related compounds, leading to the synthesis of N-[(3,4-dichlorophenyl)ethyl]-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine and its derivatives. The research emphasized the importance of 1,3,4-oxadiazoles in synthesizing compounds with potential biological activities (Jäger et al., 2002).

Anticonvulsant Properties

Compounds related to 1,3,4-oxadiazoles, including semicarbazones, have been designed and synthesized based on pharmacophoric models for anticonvulsant activity. These compounds have been tested for their efficacy using various models, suggesting the significance of 1,3,4-oxadiazoles in developing potential anticonvulsant drugs (Rajak et al., 2010).

Analytical Chemistry Applications

Derivatives of 1,3,4-oxadiazole have been utilized as chemosensors. A study developed novel anion sensors based on 1,3,4-oxadiazole and phenol hydroxyl groups, indicating the compound's relevance in the field of analytical chemistry for sensing applications (Ma et al., 2013).

Pharmacological Potential

The pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives, which are structurally related to N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine hydrochloride, has been investigated for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The results showed moderate inhibitory effects and affinity for various biological targets (Faheem, 2018).

Antimicrobial Activity

Several studies have synthesized new oxadiazoles derived from phenylpropionohydrazides and evaluated their antimicrobial activity. Some derivatives were found to possess significant activity against various bacterial and fungal strains, highlighting the antimicrobial potential of 1,3,4-oxadiazole derivatives (Fuloria et al., 2009).

作用機序

While the specific mechanism of action for “N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine hydrochloride” is not mentioned in the search results, similar 1,3,4-oxadiazole derivatives have been evaluated for their anti-inflammatory properties. Molecular docking simulation studies onto the proteins cyclooxygenase-1 and cyclooxygenase-2 have been used to visualize the probable binding affinity .

将来の方向性

Future research directions could include further exploration of the photophysical properties of iridium complexes with “N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine hydrochloride” and similar compounds . Additionally, the design of new iridium complexes by substituting phenyl rings with different groups could be an interesting area of study .

特性

IUPAC Name |

N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O.ClH/c1-2-12-8-10-13-14-11(15-10)9-6-4-3-5-7-9;/h3-7,12H,2,8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCPUNOUEKBVDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=NN=C(O1)C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2586054.png)

![3-((3-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2586061.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2586063.png)

![(Z)-5-((2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2586065.png)

![N-(Benzo[d]thiazol-6-yl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)acrylamide](/img/structure/B2586066.png)

![2-[(4-Chlorophenyl)sulfonylmethyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2586070.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2586074.png)

![6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone](/img/structure/B2586075.png)